Conophylline
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Overview
Description
Conophylline is a vinca alkaloid found in several species of the genus Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It is known for its ability to induce autophagy and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes mellitus, and liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conophylline involves complex chemical reactions due to its intricate structure, which includes multiple stereogenic centers. Fukuyama and coworkers published a total synthesis of this compound in 2011, which involved coupling two indoline-containing fragments using a type of Polonovski reaction . The synthesis was challenging due to the need to control eleven stereogenic centers.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the leaves of Ervatamia microphylla. The extraction process involves the use of ethanol to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Conophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Conophylline is used as a model compound to study complex natural product synthesis and stereochemistry.
Medicine: this compound has demonstrated anticancer properties by inhibiting the growth of colorectal cancer cells and hepatocellular carcinoma It also promotes the differentiation of pancreatic β-cells, making it a potential therapeutic agent for diabetes mellitus.
Industry: The compound’s ability to modulate autophagy and inhibit tumor growth makes it a candidate for developing new pharmaceuticals.
Mechanism of Action
Conophylline exerts its effects by binding to specific molecular targets and modulating various cellular pathways:
Molecular Targets: One of the primary targets of this compound is the ADP-ribosylation factor-like 6-interacting protein 1 (ARL6ip1), located in the endoplasmic reticulum membrane. This compound binds to the cytoplasmic portion of ARL6ip1, inhibiting its function.
Pathways Involved: this compound inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and inhibits tumor growth.
Comparison with Similar Compounds
Conophylline belongs to the class of vinca alkaloids, which also includes well-known therapeutic agents such as vincristine and vinblastine . These compounds share similar structural features but differ in their biological activities and therapeutic applications.
Vincristine and Vinblastine: Both are used as chemotherapeutic agents for treating various cancers. Unlike this compound, which induces autophagy, vincristine and vinblastine primarily disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Conophyllidine: A closely related compound where the epoxide ring in this compound is replaced with a double bond. Conophyllidine co-occurs with this compound in the same plants and shares similar biological activities.
Biological Activity
Conophylline, a natural alkaloid derived from the plant Tabernaemontana divaricata, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and fibrogenesis. This article explores the compound's mechanisms of action, its effects on various cell types, and relevant case studies that highlight its therapeutic potential.
This compound exhibits multiple biological activities through various mechanisms:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown that it significantly increases the activity of executioner caspases (caspases 3/7), leading to enhanced cell death in certain cancer cell lines, such as HCT-116 and MDA-MB-468 .
- Cell Cycle Perturbation : this compound treatment results in significant cell cycle alterations, particularly S-phase depletion and G1 arrest in various cancer cell lines. For instance, after treatment, the S-phase population in HT-29 cells decreased to less than 10% compared to untreated controls .
- Inhibition of Fibrosis : this compound has been shown to inhibit the activation of pancreatic stellate cells (PSCs), which play a critical role in pancreatic fibrosis. In vivo studies using Goto-Kakizaki rats demonstrated that oral administration of this compound led to a significant reduction in islet fibrosis and improved insulin content .
Biological Effects
The biological effects of this compound can be summarized as follows:
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Pancreatic Cancer : A study demonstrated that this compound could suppress pancreatic cancer progression by inhibiting PSCs, thereby reducing fibrosis and promoting a healthier pancreatic environment .
- Diabetes Management : In Goto-Kakizaki rats, the administration of this compound resulted in a marked reduction in islet fibrosis and an increase in insulin production, suggesting its potential for managing diabetes-related complications .
- Fibrosis Models : In vitro experiments with human foreskin fibroblasts showed that this compound significantly inhibited the expression of hyaluronan synthase 2 (HAS2) and reduced collagen biosynthesis, indicating its potential as an antifibrotic agent .
Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Cellular Mechanisms : this compound's inhibition of fibroblast behavior was linked to downregulation of ECM components and suppression of TGFβ-mediated pathways. It was found to decrease total protein biosynthesis while not affecting collagen gene expression directly .
- Combination Therapies : Research indicated that combining this compound with other growth factors like betacellulin-δ4 could enhance its efficacy in transplant models, improving glucose regulation and islet function .
Properties
Molecular Formula |
C44H50N4O10 |
---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1 |
InChI Key |
QZRIMAMDGWAHPQ-ATPAGDLWSA-N |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |
Origin of Product |
United States |
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